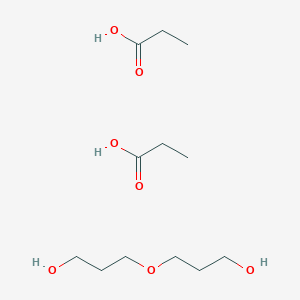
3-(3-Hydroxypropoxy)propan-1-ol;propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Hydroxypropoxy)propan-1-ol;propanoic acid is a compound that combines the properties of both an alcohol and a carboxylic acid. This dual functionality makes it a versatile molecule in various chemical reactions and applications. The compound is characterized by the presence of a hydroxypropoxy group attached to a propanol backbone, along with a propanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxypropoxy)propan-1-ol;propanoic acid can be achieved through several methods. One common approach involves the oxidation of propan-1-ol to propanoic acid using strong oxidizing agents such as potassium dichromate (K2Cr2O7) in an acidic medium . Another method involves the ethylenation of aldehydes to produce 3-propanal derivatives, which can then be reduced and oxidized to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using environmentally friendly oxidants like hydrogen peroxide (H2O2) in the presence of catalysts such as heteropolyoxometalates . These methods are preferred due to their high efficiency and lower environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxypropoxy)propan-1-ol;propanoic acid undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form aldehydes and further to carboxylic acids.
Esterification: The compound can react with alcohols in the presence of sulfuric acid to form esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium dichromate (K2Cr2O7), hydrogen peroxide (H2O2)
Reducing Agents: Lithium aluminum hydride (LiAlH4).
Catalysts: Heteropolyoxometalates for oxidation reactions.
Major Products Formed
Oxidation: Propanoic acid.
Reduction: Propan-1-ol.
Esterification: Propyl propanoate.
Scientific Research Applications
3-(3-Hydroxypropoxy)propan-1-ol;propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, preservatives, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Hydroxypropoxy)propan-1-ol;propanoic acid involves its ability to undergo oxidation and reduction reactions, which are crucial in various metabolic and synthetic pathways. The compound’s molecular targets include enzymes involved in oxidation-reduction processes, and its pathways involve the transfer of electrons and protons to facilitate these reactions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(3-Hydroxypropoxy)propan-1-ol;propanoic acid is unique due to its dual functionality as both an alcohol and a carboxylic acid. This allows it to participate in a wider range of chemical reactions compared to similar compounds that may only possess one functional group.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique dual functionality and ability to undergo various chemical reactions make it a valuable molecule for scientific research and industrial production.
Properties
CAS No. |
146472-39-1 |
|---|---|
Molecular Formula |
C12H26O7 |
Molecular Weight |
282.33 g/mol |
IUPAC Name |
3-(3-hydroxypropoxy)propan-1-ol;propanoic acid |
InChI |
InChI=1S/C6H14O3.2C3H6O2/c7-3-1-5-9-6-2-4-8;2*1-2-3(4)5/h7-8H,1-6H2;2*2H2,1H3,(H,4,5) |
InChI Key |
NRGPPGNBDMJOAU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)O.CCC(=O)O.C(CO)COCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



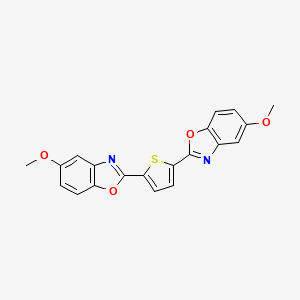
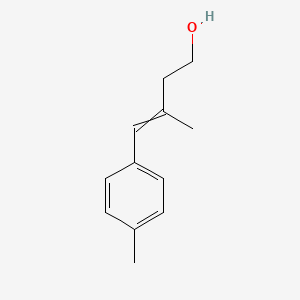
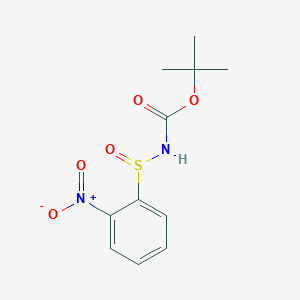
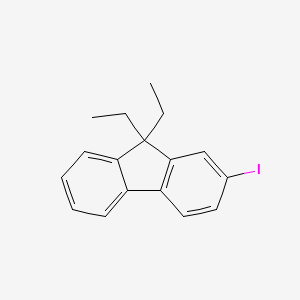
![3-{[(Pyridin-4-yl)methyl]sulfanyl}benzoic acid](/img/structure/B12547376.png)
![Benzenesulfonamide, 3,5-dichloro-4-[[(phenylamino)carbonyl]amino]-](/img/structure/B12547380.png)

![N-{4-[2-(Quinolin-2-YL)ethenyl]phenyl}nonadec-2-enamide](/img/structure/B12547391.png)
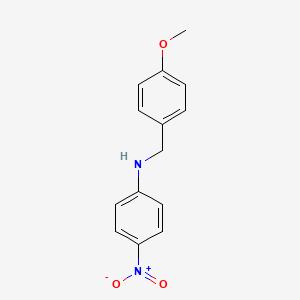

![Benzamide, N-[(1S)-2-methyl-1-[(phenylseleno)methyl]propyl]-](/img/structure/B12547418.png)


